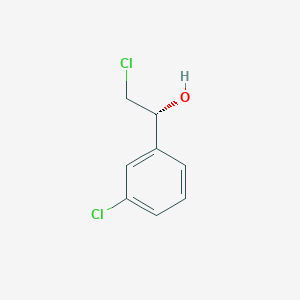

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Description

BenchChem offers high-quality (R)-2-Chloro-1-(3-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Chloro-1-(3-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438879 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142763-10-8 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Chloro-1-(3-chlorophenyl)ethanol: Properties, Synthesis, and Applications

Executive Summary: (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmacologically active molecules. Its specific stereochemistry and bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, make it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical methodologies, and key applications, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral secondary alcohol. The "(R)" designation specifies the absolute configuration at the stereogenic center, which is the carbon atom bonded to both the hydroxyl group and the 3-chlorophenyl ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (1R)-2-Chloro-1-(3-chlorophenyl)ethanol | [1] |

| CAS Number | 142763-10-8 | [2][3] |

| Molecular Formula | C₈H₈Cl₂O | [1][4] |

| Molecular Weight | 191.05 g/mol | [4] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Solubility | Not explicitly detailed, but likely soluble in organic solvents | - |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. While a specific complete dataset is not publicly available, a predicted profile can be extrapolated from analogous structures.[5]

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (Positions 2, 4, 5, 6) | 7.20 - 7.40 | Multiplet | - |

| CH (OH) | ~4.90 - 5.00 | Doublet of doublets | ~8.0, 4.0 |

| CH₂ Cl | ~3.60 - 3.80 | Multiplet | - |

| OH | ~2.0 - 2.5 | Broad singlet | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C -Cl | ~134.5 |

| Aromatic C -CH(OH) | ~142.0 |

| Aromatic CH | ~125.0 - 130.0 |

| C H(OH) | ~72.0 |

| C H₂Cl | ~49.0 |

Infrared (IR) Spectroscopy: Key expected absorptions include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching for aromatic and aliphatic groups between 2850-3100 cm⁻¹, C=C aromatic ring stretching around 1470-1600 cm⁻¹, and C-O and C-Cl stretching in the fingerprint region (below 1200 cm⁻¹).[6]

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. Common fragmentation pathways would involve the loss of H₂O, Cl, CH₂Cl, and cleavage of the C-C bond between the chiral center and the chloromethyl group.

Asymmetric Synthesis and Manufacturing

The primary route for synthesizing enantiomerically pure (R)-2-Chloro-1-(3-chlorophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This transformation is a cornerstone of modern pharmaceutical synthesis, where achieving high enantioselectivity is paramount.[7]

Overview of Synthetic Strategies

Biocatalysis and chiral catalysis are the predominant methods for this conversion.[8][9]

-

Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Geotrichum candidum, Rhodotorula glutinis) offer exceptional enantioselectivity (>99% ee) and operate under mild, environmentally benign conditions.[7][8]

-

Chemo-catalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a well-established and reliable method for achieving high enantiomeric excess.[9] Other chiral amino alcohol-based reagents have also been successfully employed.[10]

Detailed Protocol: Asymmetric Biocatalytic Reduction

This protocol describes a representative lab-scale synthesis using a recombinant carbonyl reductase.

Objective: To synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol from 2-chloro-1-(3-chlorophenyl)ethanone with high yield and enantiomeric excess.

Materials:

-

2-chloro-1-(3-chlorophenyl)ethanone

-

Whole cells of E. coli expressing a suitable carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration)

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic co-solvent (e.g., DMSO or n-hexane), if required[8]

Methodology:

-

Bioreactor Setup: In a temperature-controlled vessel, suspend the E. coli cells in the phosphate buffer.

-

Substrate Addition: Add D-glucose (as the ultimate reductant for cofactor regeneration) and the substrate, 2-chloro-1-(3-chlorophenyl)ethanone. The substrate may be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to improve solubility.[8]

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or TLC.

-

Work-up: Once the reaction is complete, separate the cells by centrifugation.

-

Extraction: Extract the aqueous supernatant with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Causality Note: The use of a whole-cell system with a cofactor regeneration enzyme (glucose dehydrogenase) is a cost-effective and efficient strategy. It avoids the need to add expensive NADPH/NADH cofactor stoichiometrically by continuously recycling it in situ using inexpensive glucose as the source of reducing equivalents.[8]

Synthesis Workflow Diagram

Caption: Asymmetric synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Applications in Pharmaceutical Synthesis

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key precursor for the synthesis of (R)-3-chlorostyrene oxide. This epoxide is a crucial chiral intermediate for preparing several β3-adrenergic receptor agonists, which are a class of drugs used to treat conditions like overactive bladder.[8][11] The stereochemistry of the final drug product is directly derived from this starting halohydrin, making its enantiomeric purity a critical quality attribute.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Analytical Methodologies

Ensuring the chemical and enantiomeric purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is essential. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To resolve and quantify the (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol to determine the enantiomeric excess (ee).

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[12][13]

Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable first choice.[12]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., 2-Propanol or Ethanol). A typical starting ratio is 90:10 (Hexane:Alcohol, v/v).[14]

-

System Setup:

-

Install the chiral column in the HPLC system.

-

Set the flow rate to a typical value, e.g., 1.0 mL/min.

-

Set the column temperature, e.g., 25 °C.

-

Set the UV detector to an appropriate wavelength to detect the chlorophenyl chromophore (e.g., 220 nm).

-

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks.

-

Calculation of Enantiomeric Excess (ee):

-

Identify the peaks corresponding to the (R) and (S) enantiomers (requires a standard or comparison to a racemic mixture).

-

Calculate the area of each peak.

-

Use the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Safety and Handling

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear protective gloves, clothing, and eye/face protection.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash skin thoroughly after handling.[2]

-

Store in a tightly closed container in a cool, dry place.[2]

Conclusion

(R)-2-Chloro-1-(3-chlorophenyl)ethanol stands out as a high-value chiral building block, indispensable for the stereocontrolled synthesis of important pharmaceutical agents. A thorough understanding of its properties, combined with robust synthetic and analytical methods, is crucial for its effective application in drug discovery and development. The methodologies outlined in this guide, particularly those leveraging asymmetric catalysis and chiral chromatography, provide a framework for the efficient production and quality control of this key intermediate.

References

Sources

- 1. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. (R)-2-CHLORO-1-(3-CHLOROPHENYL)ETHANOL | 142763-10-8 [amp.chemicalbook.com]

- 4. 2-Chloro-1-(3-chlorophenyl)ethanol , 97% , 106262-93-5 - CookeChem [cookechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. lookchem.com [lookchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physical Properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its importance lies in its role as a key chiral intermediate for the synthesis of various biologically active molecules. The precise stereochemistry of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, supported by detailed experimental protocols for their determination.

Chemical Structure and Basic Information

IUPAC Name: (1R)-2-chloro-1-(3-chlorophenyl)ethanol

Synonyms: (R)-1-(3-Chlorophenyl)-2-chloroethanol, (R)-3-Chloro-α-(chloromethyl)benzenemethanol

CAS Number: 142763-10-8

Molecular Formula: C₈H₈Cl₂O

Molecular Weight: 191.05 g/mol [1]

Core Physical Properties

A summary of the key physical properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is presented below. It is important to note that some of the available data is based on predictions and may vary from experimentally determined values.

| Property | Value | Source |

| Melting Point | 110-120 °C | Experimental |

| Boiling Point | 284.6 ± 25.0 °C | Predicted |

| Density | 1.328 ± 0.06 g/cm³ | Predicted |

| pKa | 12.94 ± 0.20 | Predicted |

| Flash Point | 119.4 °C | Predicted[2] |

Optical Rotation: The Signature of Chirality

Experimental Protocol for Determining Specific Optical Rotation

The following protocol outlines the standard procedure for measuring the specific optical rotation of a chiral alcohol like (R)-2-Chloro-1-(3-chlorophenyl)ethanol using a polarimeter.

Objective: To determine the specific rotation [α] of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Materials:

-

(R)-2-Chloro-1-(3-chlorophenyl)ethanol sample of high enantiomeric purity

-

High-purity solvent (e.g., chloroform, methanol, or dichloromethane)

-

Polarimeter (with sodium D-line source, λ = 589 nm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Sample cell (1 dm path length)

Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of (R)-2-Chloro-1-(3-chlorophenyl)ethanol (e.g., 100 mg).

-

Dissolve the sample in the chosen solvent in a volumetric flask.

-

Dilute to the mark with the same solvent to achieve a precise concentration (c, in g/mL).

-

-

Instrument Calibration:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Fill the sample cell with the pure solvent (blank).

-

Place the cell in the polarimeter and zero the instrument.

-

-

Sample Measurement:

-

Rinse the sample cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and record the observed rotation (α) at a constant temperature (T, typically 20 or 25 °C).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation using the formula: [α]TD = α / (l × c) Where:

-

[α]TD is the specific rotation at temperature T using the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the measured optical rotation. A solvent in which the compound is highly soluble and that does not react with the compound should be chosen. The concentration is also a key parameter, and it should be high enough to give a measurable rotation but not so high that the solution becomes opaque.

Solubility Profile

The solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in various solvents is a critical parameter for its purification by crystallization, for choosing reaction media, and for formulation development. While detailed quantitative solubility data is not widely published, it is expected to be soluble in a range of common organic solvents due to its molecular structure which contains both polar (hydroxyl) and non-polar (chlorinated phenyl) moieties.

Expected Solubility:

-

High Solubility: Methanol, Ethanol, Dichloromethane, Chloroform, Acetone, Ethyl Acetate.

-

Moderate Solubility: Toluene, Tetrahydrofuran.

-

Low Solubility: Hexane, Water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5]

Objective: To determine the solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in various organic solvents at a specified temperature.

Materials:

-

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

-

A range of organic solvents of high purity

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid (R)-2-Chloro-1-(3-chlorophenyl)ethanol to a series of vials.

-

Add a known volume of each solvent to the respective vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

-

Solubility Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Self-Validating System: The protocol includes reaching equilibrium, which is confirmed by measuring the concentration at different time points until a plateau is reached. The use of a validated analytical method for concentration determination ensures the accuracy of the results.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 7.2-7.4 (m, 4H): Aromatic protons of the 3-chlorophenyl group.

-

δ 4.9-5.0 (dd, 1H): Methine proton (CH-OH), coupled to the adjacent methylene protons.

-

δ 3.6-3.8 (m, 2H): Methylene protons (CH₂-Cl), coupled to the methine proton.

-

δ 2.0-2.5 (br s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity of this peak can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ 142-144: Quaternary aromatic carbon attached to the ethanol moiety.

-

δ 134-136: Quaternary aromatic carbon attached to chlorine.

-

δ 125-130: Aromatic CH carbons.

-

δ 70-72: Methine carbon (CH-OH).

-

δ 48-50: Methylene carbon (CH₂-Cl).

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Materials:

-

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

-

For quantitative analysis, ensure complete dissolution.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

For Chiral Purity Determination (using a Chiral Derivatizing Agent): To determine the enantiomeric excess, the chiral alcohol can be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form diastereomers that are distinguishable by NMR.[6][7]

Workflow for Chiral NMR Analysis:

Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the aliphatic CH and CH₂ groups.

-

~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1050-1100 cm⁻¹: C-O stretching of the secondary alcohol.

-

~700-800 cm⁻¹: C-Cl stretching vibrations.

Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Materials:

-

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

-

FTIR spectrometer

-

Salt plates (e.g., KBr or NaCl) or an ATR accessory

Procedure (Thin Film Method):

-

Place a drop of the neat liquid sample onto one salt plate.

-

Place a second salt plate on top and gently press to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean.

-

Apply a drop of the sample directly onto the crystal.

-

Acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

[M]⁺: The molecular ion peak at m/z 190, 192, and 194 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).

-

[M-H₂O]⁺: A peak corresponding to the loss of a water molecule.

-

[M-CH₂Cl]⁺: A significant peak due to the cleavage of the C-C bond adjacent to the aromatic ring, resulting in a chlorotropylium-like ion.

-

[C₇H₆Cl]⁺: A characteristic fragment of the 3-chlorobenzyl moiety.

Logical Relationship of MS Fragmentation:

Caption: Key fragmentation pathways for (R)-2-Chloro-1-(3-chlorophenyl)ethanol in mass spectrometry.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum and confirm the molecular weight of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Materials:

-

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

-

Volatile organic solvent (e.g., dichloromethane)

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

-

Injection: Inject a small volume of the solution into the GC.

-

Separation: The compound will be separated from any impurities on the GC column.

-

Ionization and Analysis: The eluted compound will enter the mass spectrometer, be ionized (typically by electron impact), and the resulting fragments will be analyzed.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a vital chiral intermediate in pharmaceutical synthesis. The presented data, along with the detailed experimental protocols, offer a robust framework for researchers and scientists to handle, analyze, and utilize this compound effectively. The emphasis on experimental causality and self-validating systems ensures the scientific integrity of the described methods. As with any chiral compound, the precise determination of its physical properties, particularly its optical rotation, is critical for ensuring the quality and efficacy of the final pharmaceutical products.

References

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

LookChem. 2-Chloro-1-(3-chloro-phenyl)-ethanol. [Link]

-

PubChem. (R)-2-Chloro-1-(3-chlorophenyl)ethanol. [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy.

- Al-Abri, Z., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 1-38.

-

JoVE. Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. [Link]

- Glomme, A., et al. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 7(2), E476-E481.

Sources

- 1. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Chiral Derivatizing Agent for Absolute Configuration | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Chloro-1-(3-chlorophenyl)ethanol

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a chiral alcohol with significant potential as a building block in pharmaceutical and fine chemical synthesis. As the precise stereochemistry of such molecules is often critical to their biological activity and final product efficacy, unambiguous structural confirmation is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a predictive framework for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Molecular Structure and Key Features

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a secondary alcohol containing two chlorine atoms and a stereocenter. These features will give rise to distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular structure of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chirality of the molecule will render the two protons on the carbon bearing the chlorine (C2) diastereotopic, meaning they are chemically non-equivalent and will likely exhibit different chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~7.35 | s | 1H | Ar-H | The proton between the two chlorine-bearing carbons on the aromatic ring is expected to be a singlet due to minimal coupling with adjacent protons. |

| ~7.25-7.30 | m | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet in the typical aromatic region. |

| ~5.00 | dd | 1H | CH-OH | This benzylic proton is deshielded by the adjacent oxygen and the aromatic ring. It will be split into a doublet of doublets by the two diastereotopic protons on the adjacent carbon. |

| ~3.80 | dd | 1H | CH₂Cl (diastereotopic A) | These protons are adjacent to an electron-withdrawing chlorine atom. They are diastereotopic due to the adjacent stereocenter, leading to distinct chemical shifts and geminal and vicinal coupling. |

| ~3.70 | dd | 1H | CH₂Cl (diastereotopic B) | Similar to the above, this is the second diastereotopic proton. |

| ~2.50 | d | 1H | OH | The hydroxyl proton's chemical shift can vary with concentration and solvent. It will likely appear as a doublet, coupling to the benzylic CH proton. This peak will disappear upon a D₂O shake.[1] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| ~142 | Ar-C (quaternary) | The ipso-carbon attached to the ethanol substituent. |

| ~135 | Ar-C (quaternary) | The carbon atom bonded to the chlorine on the aromatic ring. |

| ~130 | Ar-CH | Aromatic carbon ortho to the chloro substituent. |

| ~128 | Ar-CH | Aromatic carbon para to the chloro substituent. |

| ~127 | Ar-CH | Aromatic carbon meta to the chloro substituent. |

| ~125 | Ar-CH | Aromatic carbon ortho to the ethanol substituent. |

| ~72 | CH-OH | The carbon of the stereocenter, deshielded by the hydroxyl group. |

| ~48 | CH₂Cl | The carbon atom bonded to the second chlorine atom, deshielded by the halogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (R)-2-Chloro-1-(3-chlorophenyl)ethanol will be characterized by absorptions corresponding to the hydroxyl group, the carbon-chlorine bonds, and the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3600-3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between alcohol molecules.[2][3] |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the sp³ C-H bonds of the ethanol backbone. |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring. |

| ~1100 | Strong | C-O stretch | Typical for a secondary alcohol.[2][4] |

| ~800-600 | Strong | C-Cl stretch | Carbon-chlorine bond vibrations. The presence of two C-Cl bonds may lead to multiple absorptions in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that will cause the molecule to fragment in a predictable manner. A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6] With two chlorine atoms, the molecular ion region will show a characteristic pattern for M, M+2, and M+4 peaks.

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Rationale for Formation |

| 190, 192, 194 | [C₈H₈Cl₂O]⁺˙ (Molecular Ion) | The parent molecule with one electron removed. The isotopic pattern is due to the presence of two chlorine atoms. |

| 155, 157 | [C₈H₈ClO]⁺ | Loss of a chlorine radical from the molecular ion. |

| 141, 143 | [C₇H₆ClO]⁺ | Alpha-cleavage resulting in the loss of the •CH₂Cl radical. This is a common fragmentation for secondary alcohols.[7] |

| 125, 127 | [C₇H₆Cl]⁺ | Loss of a water molecule from the [C₇H₆ClO]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Loss of the remaining chlorine atom from the [C₇H₆Cl]⁺ fragment to form the stable tropylium ion.[8] |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.

-

For confirmation of the -OH proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr plates.

-

Apply a small drop of the sample to one plate and press the second plate on top to create a thin film.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct infusion line or, preferably, through a Gas Chromatography (GC) column for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic patterns with theoretical distributions for species containing two chlorine atoms.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification of (R)-2-Chloro-1-(3-chlorophenyl)ethanol. The predicted data and protocols outlined in this guide serve as a robust framework for researchers to confirm the identity, purity, and structure of this valuable chiral intermediate, thereby ensuring the integrity of their synthetic endeavors.

References

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

-

ResearchGate. (2025). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

-

Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

PubChem. (n.d.). 2-Chloro-1-phenylethanol. [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis

An In-depth Technical Guide to (R)-2-Chloro-1-(3-chlorophenyl)ethanol

Topic: (R)-2-Chloro-1-(3-chlorophenyl)ethanol CAS Number: 142763-10-8 Audience: Researchers, scientists, and drug development professionals.

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a high-value chiral building block, or synthon, pivotal in the multi-step synthesis of advanced pharmaceutical intermediates. Its structure, featuring a stereogenic center at the hydroxyl-bearing carbon, makes it a critical precursor for enantiomerically pure drug candidates. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry; one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.

This guide provides a comprehensive technical overview of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, focusing on the practical aspects of its synthesis, characterization, and application. We will delve into the causality behind methodological choices, offering field-proven insights for professionals engaged in pharmaceutical research and development. The core application for this molecule is as a precursor to (R)-3-chlorostyrene oxide, a key intermediate for the synthesis of several β3-adrenergic receptor agonists[1][2].

Section 1: Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. The identity and purity of (R)-2-Chloro-1-(3-chlorophenyl)ethanol must be rigorously confirmed before its use in subsequent synthetic steps.

Core Compound Data

A summary of the key physicochemical properties is presented below. It should be noted that some physical properties, such as melting and boiling points, may vary between suppliers and are often predicted values for specialized reagents.

| Property | Value | Source(s) |

| CAS Number | 142763-10-8 | [3][4] |

| Molecular Formula | C₈H₈Cl₂O | [3][4][5][6] |

| Molecular Weight | 191.05 g/mol | [3][4][5][6] |

| Melting Point | 110-120 °C | [4] |

| Boiling Point | 285 °C (Predicted) | [4] |

| Density | 1.328 g/cm³ (Predicted) | [4] |

| Appearance | White to off-white solid | Generic |

| pKa | 12.94 ± 0.20 (Predicted) | [4] |

Spectroscopic Profile for Structural Verification

While specific spectra are proprietary to individual laboratories, the expected spectroscopic data based on the molecule's structure are as follows:

-

¹H NMR (Proton NMR): The proton spectrum will be the most informative for routine structural confirmation. Key expected signals include: a multiplet in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the four protons on the 3-chlorophenyl ring; a doublet of doublets or triplet for the carbinol proton (-CH(OH)-) around 4.9-5.1 ppm; a multiplet for the two diastereotopic protons of the chloromethyl group (-CH₂Cl) around 3.6-3.8 ppm; and a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbon spectrum should display eight distinct signals: four in the aromatic region (approx. 125-145 ppm), one for the hydroxyl-bearing carbon (approx. 70-75 ppm), and one for the chloromethyl carbon (approx. 45-50 ppm).

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), which serves as a definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and C-Cl stretches will be visible in the fingerprint region (typically 600-800 cm⁻¹).

Section 2: Stereoselective Synthesis Strategies

The production of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in high enantiomeric purity is the primary challenge and goal. The most efficient and widely adopted strategy is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Biocatalysis, in particular, has emerged as a powerful method for this transformation, offering exceptional selectivity and environmentally benign reaction conditions[1][7].

Asymmetric Reduction Workflow

The general workflow involves the enzymatic reduction of the ketone precursor to the desired (R)-alcohol. This process is highly efficient, often achieving excellent yields and enantiomeric excess (ee).

Caption: Workflow for the biocatalytic synthesis of the target chiral alcohol.

Detailed Protocol: Biocatalytic Asymmetric Reduction

This protocol is a representative example based on established methodologies for the asymmetric reduction of α-chloro ketones using a carbonyl reductase enzyme[1].

Objective: To synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol with >99% enantiomeric excess (ee).

Materials:

-

2-chloro-1-(3-chlorophenyl)ethanone (Substrate)

-

A suitable carbonyl reductase enzyme preparation (e.g., from Geotrichum candidum or a recombinant source)[1]

-

NADPH (Cofactor) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)[1]

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Substrate Preparation: Dissolve 2-chloro-1-(3-chlorophenyl)ethanone in a minimal amount of DMSO to create a concentrated stock solution. Causality: The co-solvent is necessary as the ketone has limited solubility in a fully aqueous buffer system.

-

Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the potassium phosphate buffer, the cofactor regeneration system components (if used), and the carbonyl reductase enzyme. Allow the mixture to equilibrate to the optimal reaction temperature (e.g., 30 °C).

-

Initiation: Begin the reaction by adding the substrate stock solution dropwise to the reaction mixture with gentle stirring. The final concentration of the co-solvent should be kept low (e.g., 2-10% v/v) to avoid enzyme denaturation.

-

Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC or TLC. The disappearance of the starting ketone indicates reaction completion.

-

Work-up and Extraction: Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate. Mix vigorously for 10-15 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate. Causality: Extraction isolates the product from the aqueous, enzyme-containing phase.

-

Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.

Section 3: Chiral Analysis and Quality Control

Verifying the enantiomeric purity of the final product is the most critical quality control step. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Chiral HPLC Analysis Workflow

The workflow ensures that the synthesized alcohol meets the required stereochemical purity specifications.

Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.

Detailed Protocol: Chiral HPLC Method

This is a representative method for the enantiomeric separation of chiral alcohols. Specific conditions, especially the mobile phase composition, must be optimized for the specific column used[8][9].

Objective: To resolve the (R) and (S) enantiomers of 2-Chloro-1-(3-chlorophenyl)ethanol and calculate the enantiomeric excess (ee%).

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral column: Polysaccharide-based CSP (e.g., Chiralpak® series or Lux® Cellulose/Amylose)[8]

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

Sample of synthesized (R)-2-Chloro-1-(3-chlorophenyl)ethanol

-

Racemic standard of 2-Chloro-1-(3-chlorophenyl)ethanol (for peak identification)

Chromatographic Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | These phases are known to provide excellent resolution for a wide range of chiral compounds, including aryl alcohols[8][10]. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Normal phase mode is typically effective for this class of compounds. The ratio must be optimized to achieve baseline separation (Rs > 1.5) in a reasonable runtime[9]. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution on chiral columns[9]. |

| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times[9]. |

| Detection | UV at 220 nm or 254 nm | The phenyl ring provides strong chromophores for UV detection. |

| Injection Vol. | 5 - 10 µL | |

Procedure:

-

Standard Preparation: Prepare a solution of the racemic standard (~0.5 mg/mL) in the mobile phase.

-

Sample Preparation: Prepare a solution of the synthesized product (~0.5 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically requires 10-20 column volumes).

-

Analysis: Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample.

-

Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 (Assuming the (R)-enantiomer is the major peak).

Section 4: Application in Pharmaceutical Synthesis

As mentioned, the primary utility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol is its role as a key intermediate. It is readily converted into the corresponding epoxide, (R)-3-chlorostyrene oxide, a versatile electrophile for building more complex molecules.

Caption: Synthetic pathway from the chiral alcohol to a target drug class.

This transformation is typically achieved via an intramolecular Williamson ether synthesis. Treatment of the chiral alcohol with a base (e.g., sodium hydroxide) deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the chlorine atom, displacing the chloride and forming the epoxide ring with retention of stereochemistry.

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4].

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood[3].

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Avoid contact with skin, eyes, and clothing[3].

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[3]. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C[4].

-

Incompatibilities: Avoid contact with strong oxidizing agents[3].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[3].

References

-

(R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2020). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

2-Chloro-1-(3-chloro-phenyl)-ethanol Uses. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved January 14, 2026, from [Link]

-

(R)-2-chloro-1-(3-chlorophenyl)ethanol|142763-10-8. (n.d.). AN PharmaTech Co Ltd. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. aksci.com [aksci.com]

- 4. (R)-2-CHLORO-1-(3-CHLOROPHENYL)ETHANOL | 142763-10-8 [amp.chemicalbook.com]

- 5. (R)-2-Chloro-1-(3-chlorophenyl)ethanol | C8H8Cl2O | CID 10375278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-2-chloro-1-(3-chlorophenyl)ethanol|142763-10-8--AN PharmaTech Co Ltd [anpharma.net]

- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. mdpi.com [mdpi.com]

(R)-2-Chloro-1-(3-chlorophenyl)ethanol: A Chiral Halohydrin Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Halohydrins in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can selectively produce the desired stereoisomer. Chiral building blocks, or synthons, are fundamental to this endeavor, providing a reliable and efficient means to introduce stereocenters into complex target molecules. Among these, chiral halohydrins, such as (R)-2-Chloro-1-(3-chlorophenyl)ethanol, have emerged as particularly versatile and valuable intermediates. Their bifunctional nature, possessing both a hydroxyl group and a halogenated carbon, allows for a diverse range of subsequent chemical transformations, including the formation of epoxides, amino alcohols, and other key structural motifs found in a multitude of bioactive compounds. This guide provides a comprehensive technical overview of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, from its stereoselective synthesis to its application in the preparation of medicinally relevant molecules.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical and Spectroscopic Data for (R)-2-Chloro-1-(3-chlorophenyl)ethanol

| Property | Value |

| Chemical Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| CAS Number | 142763-10-8 |

| Appearance | White to off-white solid |

| Melting Point | 110-120 °C |

| Boiling Point | 285 °C |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 4.9-5.0 (m, 1H, CH-OH), 3.6-3.8 (m, 2H, CH₂-Cl), 2.5-2.7 (br s, 1H, OH) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 142-143 (Ar-C), 134-135 (Ar-C), 129-130 (Ar-CH), 128-129 (Ar-CH), 126-127 (Ar-CH), 124-125 (Ar-CH), 72-73 (CH-OH), 48-49 (CH₂-Cl) |

| Predicted IR (thin film, cm⁻¹) | ~3350 (br, O-H), ~3060 (Ar C-H), ~2940 (aliphatic C-H), ~1595, 1475 (C=C), ~1070 (C-O), ~780, 700 (C-Cl) |

| Predicted Mass Spectrum (EI) | m/z 190/192/194 (M⁺), 155/157 (M⁺ - Cl), 141/143 (M⁺ - CH₂Cl), 125 (M⁺ - Cl - CH₂O), 111 |

Stereoselective Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol

The critical step in accessing this chiral building block is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. Both chemical and biocatalytic methods have been successfully employed to achieve high enantiomeric excess (ee).

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by a borane reagent.[3] The predictability and high enantioselectivity of the CBS reduction make it a reliable choice for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol.

Experimental Protocol: CBS Reduction of 2-chloro-1-(3-chlorophenyl)ethanone

Materials:

-

2-chloro-1-(3-chlorophenyl)ethanone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to 0 °C.

-

Borane-dimethyl sulfide complex (0.6 eq) is added dropwise, and the mixture is stirred for 15 minutes to form the active catalyst-borane complex.

-

The reaction mixture is then cooled to -20 °C.

-

A solution of 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature at or below -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

-

The mixture is warmed to room temperature, and 2 M HCl is added to hydrolyze the borate esters.

-

The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (R)-2-chloro-1-(3-chlorophenyl)ethanol.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and oxygen.

-

Low Temperature: The reaction is performed at low temperatures (-20 °C) to maximize the enantioselectivity of the reduction.

-

Slow Addition: The dropwise addition of the ketone helps to control the reaction exotherm and maintain the low temperature.

-

Quenching with Methanol: Methanol is used to safely decompose the excess borane reagent.

-

Acidic Workup: The addition of HCl is necessary to break down the borate-alcohol complex formed during the reaction, liberating the desired alcohol product.

Caption: Workflow for the CBS Reduction of 2-chloro-1-(3-chlorophenyl)ethanone.

Biocatalytic Synthesis: A Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for asymmetric synthesis. The use of whole-cell microorganisms or isolated enzymes can afford chiral alcohols with excellent enantiopurity under mild reaction conditions.

The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone has been successfully achieved using the microorganism Geotrichum candidum. One study reported the use of an acetone powder of Geotrichum candidum to produce (R)-2-chloro-1-(m-chlorophenyl)ethanol with a high enantiomeric excess of 98% and a yield of 94%.[4]

Experimental Protocol: Biocatalytic Reduction using Geotrichum candidum

Materials:

-

Geotrichum candidum cell culture

-

Culture medium (e.g., potato dextrose broth)

-

2-chloro-1-(3-chlorophenyl)ethanone

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Geotrichum candidum is cultivated in a suitable nutrient medium.

-

The microbial cells are harvested by centrifugation and washed with phosphate buffer.

-

The cell biomass is re-suspended in a phosphate buffer containing glucose.

-

2-chloro-1-(3-chlorophenyl)ethanone is added to the cell suspension.

-

The reaction mixture is incubated on an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield enantiomerically pure (R)-2-chloro-1-(3-chlorophenyl)ethanol.

Causality behind Experimental Choices:

-

Whole-Cell Biocatalyst: The use of whole cells provides a self-contained system with the necessary enzymes and cofactors for the reduction reaction.

-

Co-substrate: Glucose is added to provide the energy for the regeneration of the nicotinamide adenine dinucleotide phosphate (NADPH) cofactor, which is essential for the reductase enzyme activity.

-

Buffered pH: Maintaining a physiological pH is critical for the optimal activity and stability of the enzymes within the microbial cells.

-

Controlled Temperature and Agitation: These parameters are optimized to ensure cell viability and efficient mass transfer of the substrate to the cells.

Caption: Workflow for the biocatalytic reduction using Geotrichum candidum.

Applications in Asymmetric Synthesis

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a valuable precursor for the synthesis of more complex chiral molecules, particularly those with applications in the pharmaceutical industry.

Synthesis of (R)-(+)-3-Chlorostyrene Oxide

A key transformation of (R)-2-chloro-1-(3-chlorophenyl)ethanol is its conversion to the corresponding chiral epoxide, (R)-(+)-3-chlorostyrene oxide. This is typically achieved via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation with a base, displaces the adjacent chloride in an Sₙ2 reaction.

Caption: Conversion of (R)-2-chloro-1-(3-chlorophenyl)ethanol to (R)-(+)-3-chlorostyrene oxide.

Precursor to β₃-Adrenergic Receptor Agonists

(R)-(+)-3-Chlorostyrene oxide is a crucial intermediate in the synthesis of a class of compounds known as β₃-adrenergic receptor agonists.[5] These agonists are of significant therapeutic interest for the treatment of conditions such as overactive bladder and type 2 diabetes.[6][7] The synthesis involves the nucleophilic ring-opening of the epoxide with an appropriate amine, establishing the 2-amino-1-phenylethanol pharmacophore characteristic of many adrenergic agonists. The stereochemistry of the starting chlorohydrin directly translates to the stereochemistry of the final product, which is often critical for its biological activity.

Conclusion

(R)-2-Chloro-1-(3-chlorophenyl)ethanol stands out as a strategically important chiral building block in asymmetric synthesis. Its efficient preparation through stereoselective methods like the Corey-Bakshi-Shibata reduction and biocatalysis provides access to a high-purity chiral intermediate. The subsequent transformations of this molecule, particularly its conversion to (R)-(+)-3-chlorostyrene oxide, open up synthetic routes to valuable pharmaceutical targets, most notably β₃-adrenergic receptor agonists. This technical guide has outlined the key aspects of its synthesis, characterization, and application, providing a solid foundation for its utilization in research and development settings. The continued exploration of new synthetic methodologies and applications for this versatile chiral halohydrin will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for... Retrieved from [Link]

-

Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9). Retrieved from [Link]

-

Request PDF. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]

-

Bertin, S., et al. (2008). Stereospecific Synthesis and Bio-Activity of Novel beta(3)-adrenoceptor Agonists and Inverse Agonists. PubMed. Retrieved from [Link]

-

Request PDF. (n.d.). Whole-cell yeast-mediated preparation of (R)-2-chloro-1-(3-itrophenyl)ethanol as a synthetic precursor for (R)-phenylephrine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

-

Jiang, Y., et al. (2024). Substrate expansion of Geotrichum candidum alcohol dehydrogenase towards diaryl ketones by mutation. PubMed Central. Retrieved from [Link]

-

Li, H., et al. (n.d.). Effective natural inhibitors targeting IGF-1R by computational study. PubMed Central. Retrieved from [Link]

-

SciELO. (2015). Screening of By-Products of Esfenvalerate in Aqueous Medium Using SBSE Probe Desorption GC-IT-MS Technique. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Beta-3 Receptor Agonists. Retrieved from [Link]

- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

Request PDF. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from [Link]

-

Wu, G., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Beta3-adrenergic agonist. Retrieved from [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in Organic Solvents

Abstract

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a pivotal chiral intermediate in the synthesis of various high-value pharmaceutical compounds. Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategy, and overall process viability. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. It delves into the molecular structure's influence on solubility, outlines a rigorous, self-validating experimental protocol for quantitative solubility determination, and presents a framework for the systematic evaluation and presentation of solubility data. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and processing of chiral pharmaceutical intermediates.

Introduction: The Strategic Importance of (R)-2-Chloro-1-(3-chlorophenyl)ethanol

Chirality is a fundamental principle in modern pharmacology, where the stereochemistry of a drug molecule can dictate its efficacy and safety.[1][2] Single-enantiomer drugs have become increasingly vital in the pharmaceutical industry to minimize side effects and enhance therapeutic action.[1][2] (R)-2-Chloro-1-(3-chlorophenyl)ethanol serves as a key chiral building block in the asymmetric synthesis of several important active pharmaceutical ingredients (APIs). For instance, it is a precursor for (R)-3-chlorostyrene oxide, which is a crucial intermediate for a class of β3-adrenergic receptor agonists. The precise control of reaction conditions, including the complete dissolution of reactants, is paramount for maintaining stereochemical integrity and achieving high yields in these synthetic pathways.

A thorough understanding of the solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in various organic solvents is therefore not merely an academic exercise but a practical necessity. It directly impacts:

-

Reaction Kinetics: Ensuring the compound is fully solvated allows for homogenous reaction conditions, leading to predictable and reproducible reaction rates.

-

Process Optimization: Selection of an appropriate solvent can maximize reactant concentration, thereby improving throughput and process efficiency.

-

Purification Strategies: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.

-

Safety and Handling: Proper solvent selection based on solubility data ensures safe handling and processing of the compound.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4][5] The molecular structure of (R)-2-Chloro-1-(3-chlorophenyl)ethanol provides clear indicators of its expected solubility behavior.

Molecular Structure Analysis:

-

Polar Groups: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of dipole-dipole interaction.[6][7] This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, THF).

-

Aromatic Ring and Halogenation: The 3-chlorophenyl group introduces a significant nonpolar, hydrophobic component to the molecule. The chlorine substituent further increases the molecule's polarity and London dispersion forces. This aromatic character suggests solubility in solvents with similar aromaticity (e.g., toluene) or sufficient polarity to interact with the chloro-substituent.[8]

-

Overall Polarity: The molecule possesses a balance of polar (hydroxyl) and nonpolar (chlorophenyl) characteristics. Consequently, its solubility will be highly dependent on the specific solvent's polarity, hydrogen bonding capability, and dispersion forces. It is expected to exhibit limited solubility in highly nonpolar solvents like hexane and high solubility in moderately polar to polar solvents.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available public data, an empirical determination of solubility is necessary. The following protocol describes a robust and self-validating gravimetric method, which is considered a fundamental and highly accurate technique for solubility measurement.[9][10][11]

Principle

A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined.

Materials and Equipment

-

(R)-2-Chloro-1-(3-chlorophenyl)ethanol (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane, dichloromethane)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of (R)-2-Chloro-1-(3-chlorophenyl)ethanol to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A constant concentration in solution over time confirms equilibrium.[9]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5.00 mL) of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

To ensure complete removal of undissolved solids, pass the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporation dish.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporation dish containing the filtrate.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). For high-boiling point solvents, a vacuum oven is recommended.

-

Continue drying until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).[9]

-

Record the final mass of the evaporation dish with the dried solute.

-

Data Calculation and Presentation

The solubility can be calculated as follows:

-

Mass of solute (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)

-

Solubility (g/L): m_solute (g) / Volume of filtrate (L)

-

Solubility (mg/mL): m_solute (mg) / Volume of filtrate (mL)

All quantitative data should be summarized in a structured table for easy comparison.

Table 1: Solubility of (R)-2-Chloro-1-(3-chlorophenyl)ethanol in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Data | Calculated Data |

| Toluene | 2.4 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data |

| Isopropanol | 3.9 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | Experimental Data | Calculated Data |

| Ethanol | 4.3 | Experimental Data | Calculated Data |

| Methanol | 5.1 | Experimental Data | Calculated Data |

Note: This table serves as a template for presenting experimentally determined data.